molecular formula C7H7F2NO B8365691 1-(2,6-Difluoropyridin-3-yl)ethanol

1-(2,6-Difluoropyridin-3-yl)ethanol

Cat. No. B8365691
M. Wt: 159.13 g/mol
InChI Key: LZPNPUGOIOFJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluoropyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C7H7F2NO and its molecular weight is 159.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-Difluoropyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-Difluoropyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

1-(2,6-difluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H7F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-4,11H,1H3

InChI Key

LZPNPUGOIOFJDD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C(C=C1)F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In nitrogen atmosphere, diisopropylamine (134 mL) was dropwise added to a solution mixture of an n-butyl lithium hexane solution (2.62 M, 368 mL) and tetrahydrofuran (800 mL) at −60° C. or below. The resulting reaction solution was stirred at −60° C. for 30 min, and then a tetrahydrofuran solution (100 mL) of 2,6-difluoropyridine (100 g) was dropwise added thereto at −60° C. or below. The resulting reaction solution was stirred at the same temperature for 1 hr, and then acetoaldehyde (97.6 mL) was dropwise added thereto. Then, a 2 N hydrochloric acid aqueous solution (1000 mL) was dropwise added to the reaction solution, and further ethyl acetate (1000 mL) and toluene (1000 mL) were added thereto. The organic layer was separated and concentrated under reduced pressure to give 129 g of the title compound. The physical property values of this compound were as follows:
Quantity
134 mL
Type
reactant
Reaction Step One
Name
n-butyl lithium hexane
Quantity
368 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
97.6 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Diisopropylamine (134 mL) was added dropwise to a mixed solution composed of a solution of n-butyl lithium in hexane (2.62 M, 368 mL) and tetrahydrofuran (800 mL) in a nitrogen atmosphere at −60° C. or less. The reaction solution was stirred for 30 minutes, and then a solution of 2,6-difluoropyridine (100 g) in tetrahydrofuran (100 mL) was added dropwise to the reaction solution at −60° C. or less. The reaction solution was stirred for one hour, and then acetaldehyde (97.6 mL) was added dropwise to the reaction solution. Then, 2 N aqueous hydrochloric acid (1,000 ml) was added dropwise to the reaction solution. Thereafter, ethyl acetate (1,000 mL) and toluene (1,000 mL) were added to the reaction solution, and the organic layer was separated. The organic layer was concentrated under reduced pressure to obtain 129 g of the title compound.
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
368 mL
Type
solvent
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
97.6 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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